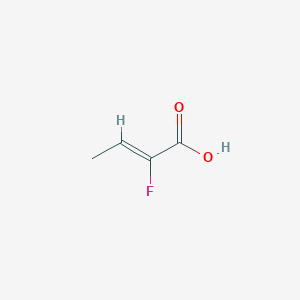

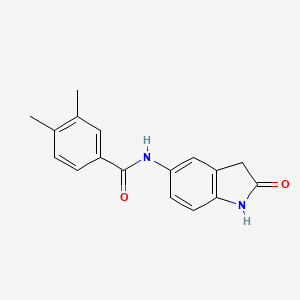

![molecular formula C9H10ClF3N2O2 B2398995 3-(トリフルオロメチル)-5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-7-カルボン酸塩酸塩 CAS No. 1427380-30-0](/img/structure/B2398995.png)

3-(トリフルオロメチル)-5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-7-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound characterized by its trifluoromethyl group and imidazo[1,5-a]pyridine core structure

科学的研究の応用

- 例: フルアジホップ-ブチルは、農薬市場に導入された最初のTFMP誘導体であり、ISO共通名を持つ20種類以上の新しいTFMP含有農薬の道を切り開きました。 これらのうち、2,3-ジクロロ-5-(トリフルオロメチル)-ピリジン(2,3,5-DCTF)は、作物保護製品合成の化学中間体として高い需要があります .

- 試験株: 黄色ブドウ球菌(S. aureus)および大腸菌(E. coli)株に対する最小発育阻止濃度(MIC)を決定しました .

農薬および作物保護

医薬品

金属有機構造体(MOFs)

抗菌活性

機能性材料

準備方法

Synthetic Routes and Reaction Conditions: . Common methods include:

Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, large-scale condensation reactions, and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the imidazo[1,5-a]pyridine core to its corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce various substituents at different positions on the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides, amines, or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the imidazo[1,5-a]pyridine core.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Substitution Products: Substituted derivatives with different functional groups attached to the core structure.

Chemistry:

Catalyst Development: The compound can be used as a precursor or catalyst in various chemical reactions, including organic synthesis and polymerization processes.

Fluorine Chemistry: Its trifluoromethyl group makes it valuable in fluorine chemistry, where it can be used to introduce fluorine atoms into other compounds.

Biology:

Biochemical Studies: The compound can be used in biochemical assays to study enzyme activities, receptor binding, and other biological processes.

Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Medicine:

Pharmaceuticals: The compound or its derivatives can be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.

Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detecting specific biological markers.

Industry:

Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased thermal stability or chemical resistance.

Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.

作用機序

The mechanism by which 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The imidazo[1,5-a]pyridine core may interact with various biological targets, influencing cellular processes and signaling pathways.

類似化合物との比較

Imidazo[1,5-a]pyridine Derivatives: Other compounds with similar imidazo[1,5-a]pyridine cores but different substituents.

Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups but with different core structures, such as trifluoromethylated anilines or benzene derivatives.

Uniqueness: 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is unique due to its combination of the trifluoromethyl group and the imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other similar compounds.

特性

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)8-13-4-6-3-5(7(15)16)1-2-14(6)8;/h4-5H,1-3H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXIJSQPSWKGLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2C(F)(F)F)CC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

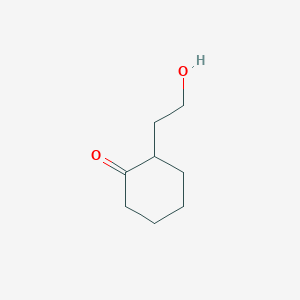

![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)

![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2398915.png)

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)

![3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2398931.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)